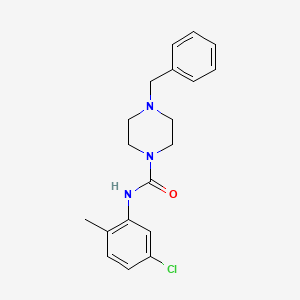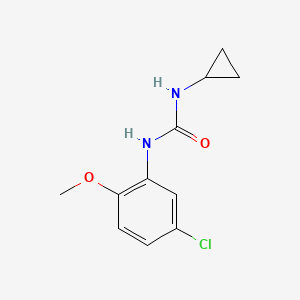
4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide, also known as BZP, is a synthetic compound that belongs to the piperazine family. BZP has been widely used in scientific research due to its unique chemical structure and various pharmacological effects. In
作用機序
4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide acts as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and the release of mood-enhancing chemicals such as dopamine and norepinephrine. 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide also binds to and activates serotonin receptors, leading to hallucinogenic effects.
Biochemical and Physiological Effects
4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been shown to increase heart rate, blood pressure, body temperature, and respiratory rate. It also causes the release of glucose and fatty acids into the bloodstream. These effects are similar to those of other stimulants and can lead to adverse health effects if used in high doses or for prolonged periods.
実験室実験の利点と制限
4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method and pharmacological effects. It is also relatively inexpensive and easy to obtain. However, 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has limitations in terms of its potential for abuse and its potential adverse health effects. Researchers must take precautions to ensure the safe handling and use of 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide in their experiments.
将来の方向性
There are several future directions for the study of 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide. One area of interest is the potential therapeutic applications of 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide, such as in the treatment of depression and anxiety disorders. Another area of research is the development of new compounds based on the structure of 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide, with potentially improved pharmacological properties and fewer adverse health effects. Additionally, further studies are needed to better understand the long-term effects of 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide use on the brain and body, as well as its potential for abuse.
合成法
The synthesis of 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide involves the reaction of benzyl chloride with 1-(5-chloro-2-methylphenyl)piperazine in the presence of a base. The resulting product is then treated with carboxylic acid to form the final compound, 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide. This synthesis method has been well-established and widely used in scientific research.
科学的研究の応用
4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its pharmacological effects on the central nervous system. It has been shown to have stimulant and hallucinogenic properties, similar to amphetamines and ecstasy. 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been used in various animal models to study its effects on behavior, cognition, and addiction. In addition, 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been investigated for its potential therapeutic applications, such as in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
4-benzyl-N-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-7-8-17(20)13-18(15)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLMOFXGQKOWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,3-difluorobenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5311885.png)
![N-(2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5311889.png)
![N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5311893.png)

![5-{3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5311899.png)
![ethyl 2-{5-[3-bromo-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5311900.png)
![3-(acetylamino)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5311931.png)

![(1R,5R,11aS)-3-[(5-propylisoxazol-3-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5311941.png)
![3-ethyl-6-iodo-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5311946.png)
![2-{1-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5311952.png)
![3-{[4-(dimethylamino)piperidin-1-yl]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5311957.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5311959.png)
![3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5311978.png)